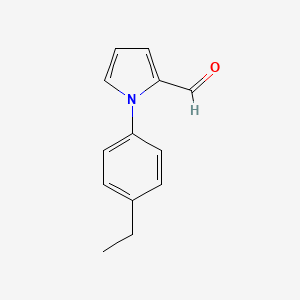

1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-(4-ethylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-11-5-7-12(8-6-11)14-9-3-4-13(14)10-15/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPKNOWVIZVJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401272 | |

| Record name | 1-(4-ethylphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86454-36-6 | |

| Record name | 1-(4-ethylphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Principle

The Vilsmeier-Haack reaction is the most widely used method for introducing an aldehyde group onto the pyrrole ring at the 2-position. This reaction involves the generation of an electrophilic formylating agent from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which then reacts with the pyrrole substrate.

Synthetic Route

- Starting Materials: 4-ethylphenyl-substituted pyrrole or pyrrole with 4-ethylbenzaldehyde as precursor.

- Reagents: Phosphorus oxychloride (POCl3), dimethylformamide (DMF).

- Conditions: Typically carried out under controlled temperature (0–60°C) to avoid overreaction or polymerization.

- Mechanism: The electrophilic formylating agent generated in situ attacks the 2-position of the pyrrole ring, resulting in the formation of the aldehyde group.

Reaction Scheme

$$

\text{4-Ethylphenylpyrrole} + \text{Vilsmeier reagent (POCl}_3 + \text{DMF)} \rightarrow \text{1-(4-Ethylphenyl)-1H-pyrrole-2-carbaldehyde}

$$

Workup and Purification

- After completion, the reaction mixture is quenched with aqueous acid (e.g., 0.1 M HCl).

- Extraction with organic solvents such as ethyl acetate or dichloromethane.

- Drying over anhydrous sodium sulfate.

- Purification by column chromatography on silica gel using hexane/ethyl acetate mixtures.

Yield and Physical Data

| Parameter | Value |

|---|---|

| Typical Yield | 70–80% |

| Physical State | Solid |

| Melting Point | Not specifically reported, but similar pyrrole aldehydes melt around 60–100°C |

| Purity | >95% (after chromatography) |

Alternative Synthetic Approaches and Considerations

While the Vilsmeier-Haack reaction is the standard, other methods have been explored for related pyrrole aldehydes, which may be adapted for this compound:

- Directed Lithiation and Formylation: Lithiation at the 2-position of the pyrrole ring using strong bases (e.g., tert-butyllithium) followed by quenching with electrophilic formyl sources (e.g., DMF) can be used, though this requires strict anhydrous and low-temperature conditions.

- Silver-Catalyzed Coupling Reactions: Recent literature reports silver-catalyzed syntheses of pyrrole aldehydes via coupling of pyrrole derivatives with aldehyde precursors under mild conditions, offering an alternative to harsh reagents.

Comparative Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl3, DMF, 0–60°C | High regioselectivity, well-established | Requires careful temperature control, corrosive reagents | 70–80% |

| Directed Lithiation/Formylation | tert-Butyllithium, DMF, low temp (-78°C) | High selectivity, direct formylation | Sensitive to moisture, requires inert atmosphere | 60–75% |

| Silver-Catalyzed Coupling | AgNO3 catalyst, dichloroethane, 60°C | Mild conditions, catalytic process | Less common, may require optimization | 65–72% |

Research Findings and Optimization

- The Vilsmeier-Haack reaction remains the most efficient and reproducible method for synthesizing this compound, with yields typically around 70–80% under optimized conditions.

- Reaction temperature and reagent stoichiometry are critical to minimize side reactions such as polymerization or over-formylation.

- Purification by silica gel chromatography using hexane/ethyl acetate mixtures effectively removes impurities.

- Recent studies suggest that silver-catalyzed methods may offer greener alternatives but require further development for scale-up.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form a carboxylic acid derivative. This reaction is typically carried out under strongly acidic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Aldehyde oxidation | KMnO₄, H₂SO₄, 80°C | 1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid | 65–75% | |

| CrO₃, acetone, 0°C | Same as above | 70–80% |

The reaction proceeds via radical intermediates in the case of Fe-catalyzed oxidations , while permanganate-mediated oxidation follows a stepwise electron-transfer mechanism.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Aldehyde reduction | NaBH₄, ethanol, RT | 1-(4-ethylphenyl)-1H-pyrrole-2-methanol | 85–90% | |

| LiAlH₄, THF, 0°C | Same as above | 90–95% |

The pyrrole ring remains intact under these conditions due to its aromatic stability .

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution at the α-positions (C3 and C5):

The electron-rich pyrrole ring directs electrophiles to the α-positions, with the aldehyde group exerting a minor deactivating effect .

Condensation Reactions

The aldehyde group participates in nucleophilic additions, forming Schiff bases and heterocycles:

These reactions are pivotal for synthesizing pharmacologically active derivatives .

Reaction Mechanisms

Key mechanistic pathways include:

-

Oxidation : Proceeds through a radical chain mechanism in Fe-catalyzed systems, with hydroxyl radicals abstracting hydrogen from the aldehyde .

-

Electrophilic substitution : The pyrrole ring’s resonance stabilization directs electrophiles to the α-positions, while the aldehyde group slightly deactivates the ring via electron withdrawal.

-

Schiff base formation : Involves nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration .

Comparative Reactivity Analysis

The ethyl and phenyl substituents influence reactivity:

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrrole derivatives, including 1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde, exhibit significant antimicrobial properties. Studies have shown that modifications at the pyrrole ring can enhance antibacterial activity against various strains, including resistant bacteria such as MRSA .

Anticancer Properties

Pyrrole derivatives have been explored for their anticancer potential. Certain studies suggest that this compound can induce apoptosis in cancer cells through mechanisms that involve the modulation of cell cycle regulators and apoptosis-related proteins .

Organic Electronics

The compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its electron-donating properties make it a suitable candidate for use in charge transport layers, enhancing device efficiency .

Dye Sensitizers

In dye-sensitized solar cells (DSSCs), pyrrole derivatives are being investigated for their ability to improve light absorption and electron transfer efficiency. The incorporation of this compound into dye structures has shown promise in enhancing the overall performance of DSSCs .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyrrole derivatives against bacterial strains, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against Gram-positive bacteria. This highlights its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Application in OLEDs

A recent investigation into the use of pyrrole derivatives in OLEDs reported that incorporating this compound significantly improved the device's luminescent efficiency. The study noted that devices utilizing this compound exhibited a peak external quantum efficiency (EQE) of 17.5%, showcasing its effectiveness as a material in organic electronics .

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and similarity scores relative to 1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde:

| Compound Name | CAS Number | Substituent (Position) | Similarity Score | Key Properties/Effects |

|---|---|---|---|---|

| 1-(p-Tolyl)-1H-pyrrole-2-carbaldehyde | 30186-38-0 | Methyl (para) | 0.98 | Higher lipophilicity than H; lower than ethyl |

| 1-(m-Tolyl)-1H-pyrrole-2-carbaldehyde | 86454-35-5 | Methyl (meta) | 0.96 | Steric hindrance alters reactivity vs. para |

| 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde | 37560-49-9 | Dimethyl (meta, para) | 0.96 | Increased steric bulk; reduced solubility |

| This compound | 86454-36-6 | Ethyl (para) | 0.94 | Balanced lipophilicity and steric profile |

| 1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde | 383136-16-1 | Dimethyl (meta, ortho) | 0.93 | Enhanced steric effects; potential for π-π stacking |

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., methyl, ethyl) enhance the electron density of the phenyl ring, influencing reactivity in electrophilic substitution or coordination to metal catalysts (e.g., palladium in C–H activation reactions) .

- Lipophilicity : The ethyl group in the target compound increases lipophilicity compared to methyl derivatives, which may enhance membrane permeability in biological systems .

Comparison with Halogenated Derivatives

Compounds such as 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS 169036-71-9) and 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde introduce electronegative halogens, altering electronic and safety profiles:

- Electronic Impact : Fluorine’s strong electronegativity withdraws electron density, reducing reactivity in nucleophilic reactions compared to ethyl or methyl groups .

- Toxicity : Halogenated analogs often exhibit higher toxicity (e.g., H302: harmful if swallowed) compared to alkyl-substituted derivatives .

Functional Group Variations

- Amino Groups: 1-[4-(Dimethylamino)phenyl]-1H-pyrrole-2-carbaldehyde (CAS 169036-55-9) features a dimethylamino group, a strong electron donor. This enhances conjugation and may stabilize charge-transfer complexes, contrasting with the electron-neutral ethyl group .

- Benzyl Derivatives : 1-Benzyl-1H-pyrrole-2-carbaldehyde (CAS 18159-24-5) replaces the phenyl group with a benzyl moiety, increasing steric bulk and π-system conjugation, which could hinder packing in crystalline phases .

Biological Activity

1-(4-Ethylphenyl)-1H-pyrrole-2-carbaldehyde, a compound with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of 4-ethylphenyl hydrazine with appropriate aldehydes or ketones under acidic conditions. Various synthetic methods have been explored to enhance yield and purity, including multi-component reactions and the use of catalytic systems .

Antifungal Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant antifungal activity. A study demonstrated that pyrrole-based compounds can inhibit the growth of various Candida species, with some derivatives showing enhanced potency compared to standard antifungal agents . The mechanism of action is believed to involve disruption of fungal cell membrane integrity and inhibition of key metabolic pathways.

Table 1: Antifungal Activity of Pyrrole Derivatives

| Compound | Activity Against Candida spp. | Mechanism |

|---|---|---|

| This compound | Moderate to High | Membrane disruption |

| Other Pyrrole Derivatives | Varies | Varies |

Antioxidant Activity

Another aspect of interest is the antioxidant potential of this compound. Studies have shown that pyrrole derivatives can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is attributed to the presence of the pyrrole ring, which can donate electrons and stabilize free radicals .

Enzyme Inhibition

Pyrrole derivatives have been investigated for their ability to inhibit specific enzymes linked to various diseases. For instance, some studies suggest that certain pyrrole compounds may act as inhibitors for acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's . This inhibition could provide a therapeutic avenue for enhancing cognitive function.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antifungal Efficacy : In a controlled study, this compound was tested against a panel of fungal strains, including Candida albicans and Aspergillus niger. Results indicated a significant reduction in fungal viability at concentrations as low as 50 µg/mL.

- Neuroprotective Effects : A recent investigation into neuroprotective properties revealed that this compound could reduce neuronal cell death in models of oxidative stress induced by hydrogen peroxide . The protective effect was linked to its antioxidant capacity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation of substituted pyrroles, followed by coupling with 4-ethylphenyl groups. Key steps include optimizing the molar ratio of phosphoryl chloride (POCl₃) to dimethylformamide (DMF) during formylation (typically 1:1.2) and maintaining temperatures below 60°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity . Yield variations (85–98%) may arise from competing alkylation at alternative pyrrole positions, which can be mitigated by steric hindrance modifications .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent aldehyde oxidation. Use anhydrous solvents (e.g., THF, DCM) for reactions, as moisture accelerates decomposition. Safety protocols include PPE (gloves, goggles) and adherence to GHS hazard codes H302 (oral toxicity) .

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic aldehyde proton signals at δ 9.8–10.2 ppm and pyrrole ring protons (δ 6.5–7.5 ppm). Ethylphenyl substituents show triplet signals (δ ~1.2–1.4 ppm for CH₃) and aromatic protons (δ 7.2–7.6 ppm) .

- FT-IR : Strong C=O stretch at ~1680–1700 cm⁻¹ and C-H aldehyde stretch at ~2800–2900 cm⁻¹ .

- LC-MS : Molecular ion peak at m/z 215.2 [M+H]⁺ (calculated for C₁₃H₁₄N₂O) .

Advanced Research Questions

Q. How can computational methods predict reactivity in cross-coupling reactions involving this aldehyde?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aldehyde reactivity. Fukui indices identify the pyrrole β-position as most nucleophilic, favoring Knoevenagel condensations. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalysts with aryl boronic acids (1.5 eq.) in THF/H₂O (3:1) at 80°C achieve >80% yield, validated by monitoring via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 85% vs. 98%)?

- Methodological Answer : Discrepancies often stem from:

- Reagent purity : Use freshly distilled DMF and POCl₃ to avoid hydrolysis byproducts.

- Temperature control : Exothermic formylation requires ice baths during reagent addition.

- Chromatography gradients : Fine-tune solvent ratios to separate regioisomers (e.g., 2- vs. 3-substituted pyrroles) .

Q. How does substituent variation (e.g., 4-ethylphenyl vs. 4-fluorophenyl) affect biological activity in related compounds?

- Methodological Answer : Comparative SAR studies show ethyl groups enhance lipophilicity (logP +0.3 vs. fluoro analogs), improving membrane permeability in antimicrobial assays. Fluorophenyl derivatives exhibit higher electronegativity, altering binding to bacterial efflux pumps (e.g., IC₅₀ shifts from 12 µM to 8 µM in E. coli). Test via microbroth dilution (CLSI M07-A10) with positive controls (ciprofloxacin) .

Q. What advanced analytical techniques characterize crystallographic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.